molecular formula C18H18FN3O4S B12344698 5-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methoxybenzene-1-sulfonamide

5-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methoxybenzene-1-sulfonamide

Cat. No.: B12344698
M. Wt: 391.4 g/mol
InChI Key: MMJUBYJWECNENL-UHFFFAOYSA-N
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Description

5-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methoxybenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a fluorine atom, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the fluorine atom and the sulfonamide group under controlled conditions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, leading to the formation of amines.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

5-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the pyrazole ring may interact with protein binding sites. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-2-hydroxyphenyl 1-phenyl-1H-pyrazol-4-yl ketone
  • 5-amino-pyrazoles

Uniqueness

Compared to similar compounds, 5-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methoxybenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom and the sulfonamide group enhances its stability and potential therapeutic applications.

Properties

Molecular Formula

C18H18FN3O4S

Molecular Weight

391.4 g/mol

IUPAC Name

5-fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-methoxybenzenesulfonamide

InChI

InChI=1S/C18H18FN3O4S/c1-26-17-8-5-14(19)11-18(17)27(24,25)21-12-16(23)13-3-6-15(7-4-13)22-10-2-9-20-22/h2-11,16,21,23H,12H2,1H3

InChI Key

MMJUBYJWECNENL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O

Origin of Product

United States

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